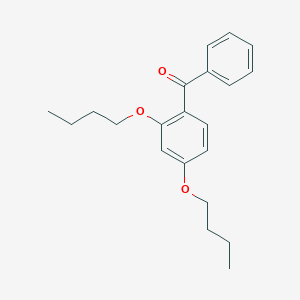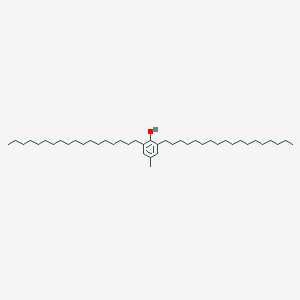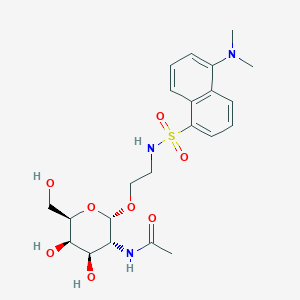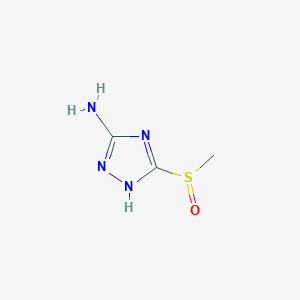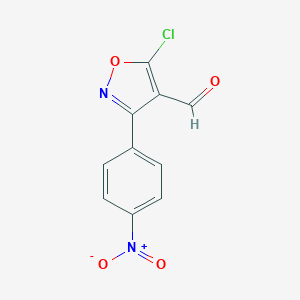
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde (NPIC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde inhibits the activity of enzymes and proteins by binding to their active sites. It forms covalent bonds with the active site residues, leading to the inhibition of enzyme activity. The exact mechanism of action for 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde is still being studied, but it is believed to involve the formation of a Schiff base intermediate with the target protein or enzyme.
Biochemical and Physiological Effects:
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of aldose reductase, leading to a decrease in the accumulation of sorbitol, which is involved in the development of diabetic complications. 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has also been shown to inhibit the activity of CK2, leading to a decrease in cell proliferation and survival. Additionally, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde in lab experiments is its ability to selectively inhibit the activity of enzymes and proteins. This makes it a valuable tool for studying the role of these molecules in various biological processes. However, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has some limitations as well. It can be toxic to cells at high concentrations, and its mechanism of action is still not fully understood.
Zukünftige Richtungen
There are many future directions for research on 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde. One area of interest is its potential as a therapeutic agent for the treatment of diabetic complications and cancer. Another area of interest is its use as a tool for studying the role of enzymes and proteins in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde and its potential side effects.
Synthesemethoden
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde can be synthesized through a multi-step process starting with the reaction of 4-nitroaniline with chloroacetyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized with phosphorus oxychloride to form 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be a potent inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications. 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties.
Eigenschaften
CAS-Nummer |
108471-52-9 |
|---|---|
Molekularformel |
C10H5ClN2O4 |
Molekulargewicht |
252.61 g/mol |
IUPAC-Name |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClN2O4/c11-10-8(5-14)9(12-17-10)6-1-3-7(4-2-6)13(15)16/h1-5H |
InChI-Schlüssel |
OEXVLZNBPAVYII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-] |
Synonyme |
5-CHLORO-3-(4-NITROPHENYL)-4-ISOXAZOLECARBOXALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
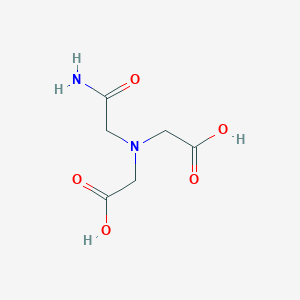
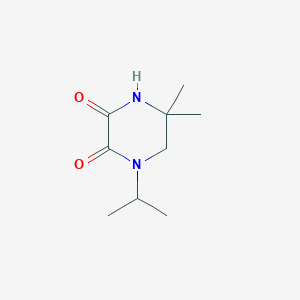
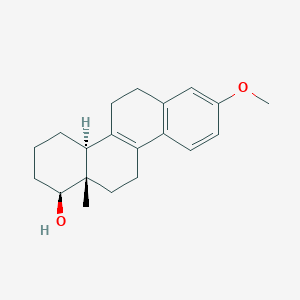
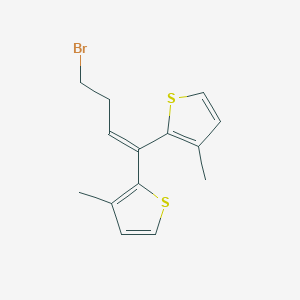
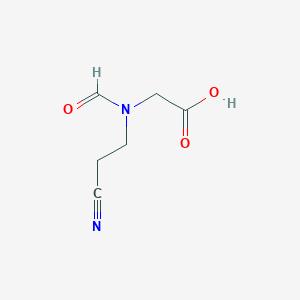
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
